molecular formula C11H19N3O2S B5470471 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine

1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine

Cat. No.: B5470471
M. Wt: 257.35 g/mol
InChI Key: GYCWKCAPWPNWRK-UHFFFAOYSA-N
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Description

1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine is a chemical compound characterized by its unique molecular structure, which includes a piperidine ring substituted with a sulfonyl group and an ethylated pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of ethyl hydrazine with a suitable diketone to form the pyrazole ring, followed by sulfonylation and subsequent alkylation to introduce the piperidine moiety.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or chromium(VI) compounds can be used to oxidize the compound.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine has found applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

  • Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs.

  • Industry: It is used in the production of various chemical products and as an intermediate in the manufacturing of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine is structurally similar to other piperidine derivatives and pyrazole-containing compounds. Some similar compounds include:

  • 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-[(1-methylcyclopropyl)sulfonyl]-1,4-diazepane

  • 1-(1-Methylpyrazol-4-yl)ethanone

  • 1-Ethyl-1H-pyrazole-4-carbaldehyde

These compounds share the pyrazole and piperidine motifs but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.

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Properties

IUPAC Name

1-(1-ethylpyrazol-4-yl)sulfonyl-3-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2S/c1-3-13-9-11(7-12-13)17(15,16)14-6-4-5-10(2)8-14/h7,9-10H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCWKCAPWPNWRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)N2CCCC(C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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